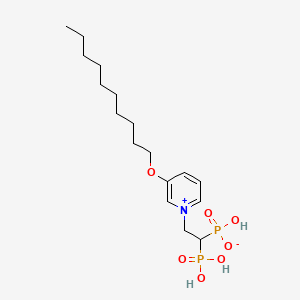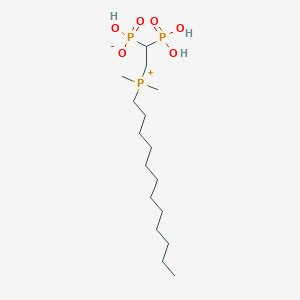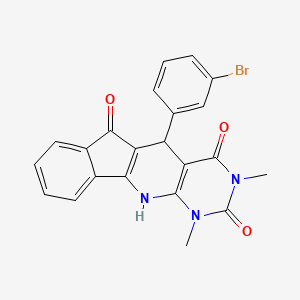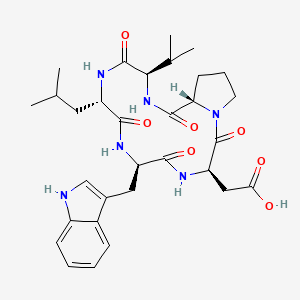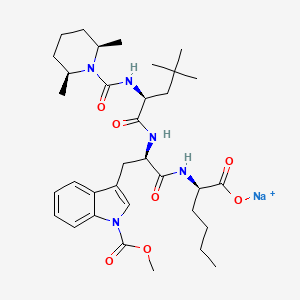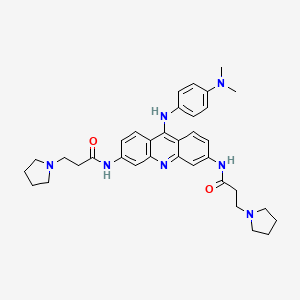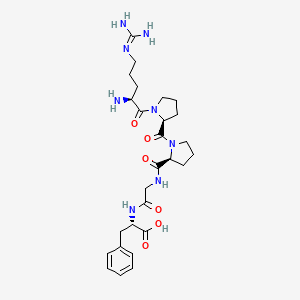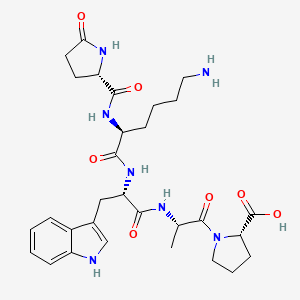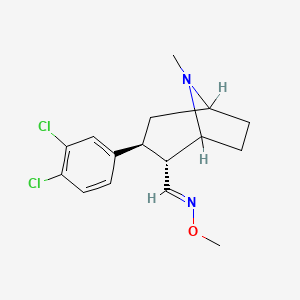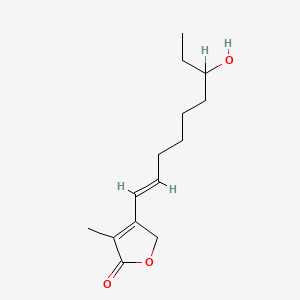
Appenolide C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Appenolide C is an antifungal isolated from the coprophilous fungus Podospora appendiculata.
Aplicaciones Científicas De Investigación
Chlorogenic Acid: A Pharmacological Review
- Overview : Chlorogenic Acid (CGA) is a widely available phenolic acid found in green coffee extracts and tea. It exhibits various biological and pharmacological effects.
- Applications : CGA has antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension activities, and is a central nervous system stimulator. It also plays a role in lipid and glucose metabolism, which can be beneficial in treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity.
- Source : (Naveed et al., 2018)
Use of C. elegans in Biomedical Research
- Overview : Caenorhabditis elegans, a nematode worm, is an important model for biomedical research, especially for the functional characterization of novel drug targets.
- Significance : This model is effective for whole-organism high-throughput compound screens and large-scale target validation in drug discovery.
- Source : (Kaletta & Hengartner, 2006)
Cardenolide-Mediated Antitumor Activity
- Overview : Cardenolides like ouabain and digitoxin have been studied for their potential in combating human refractory prostate cancer by inducing apoptosis.
- Mechanism : The antitumor effects are linked to disorganization of nucleolar structure and a decrease in c-Myc expression.
- Source : (Mijatovic et al., 2008)
Strophalloside and Anticancer Effects
- Study Findings : Strophalloside, a cardenolide, was found to be a potential anticancer drug, acting through the mitochondrion-dependent caspase-3 pathway.
- Source : (Zhang et al., 2015)
Propiedades
Número CAS |
148077-12-7 |
|---|---|
Nombre del producto |
Appenolide C |
Fórmula molecular |
C14H22O3 |
Peso molecular |
238.32 g/mol |
Nombre IUPAC |
3-[(E)-7-hydroxynon-1-enyl]-4-methyl-2H-furan-5-one |
InChI |
InChI=1S/C14H22O3/c1-3-13(15)9-7-5-4-6-8-12-10-17-14(16)11(12)2/h6,8,13,15H,3-5,7,9-10H2,1-2H3/b8-6+ |
Clave InChI |
KUWMUXMJJXXEDL-SOFGYWHQSA-N |
SMILES isomérico |
CCC(CCCC/C=C/C1=C(C(=O)OC1)C)O |
SMILES |
CCC(CCCCC=CC1=C(C(=O)OC1)C)O |
SMILES canónico |
CCC(CCCCC=CC1=C(C(=O)OC1)C)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Appenolide C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1-Hydroxy-1-Phosphono-2-[1,1';3',1'']Terphenyl-3-Yl-Ethyl)-Phosphonic Acid](/img/structure/B1667480.png)
![(1-Hydroxy-1-phosphono-2-[1,1';4',1'']terphenyl-3-yl-ethyl)-phosphonic acid](/img/structure/B1667481.png)
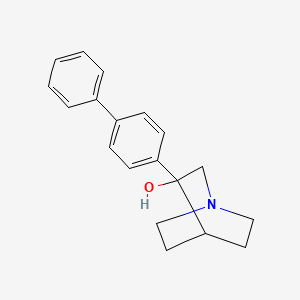
![[1-Hydroxy-2-[3-[3-(naphthalen-2-ylsulfonylamino)phenyl]phenyl]-1-phosphonoethyl]phosphonic acid](/img/structure/B1667484.png)
![[1-Hydroxy-2-(1,1':3',1''-Terphenyl-3-Yloxy)Ethane-1,1-Diyl]Bis(Phosphonic Acid)](/img/structure/B1667485.png)
